
2-(2-Fluoro-5-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Vue d'ensemble
Description
2-(2-Fluoro-5-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (hereafter referred to as 2F5MSP-TMDD) is a novel boron-containing compound that has been studied for its potential applications in a variety of scientific research areas. 2F5MSP-TMDD is a member of the family of boronic acids, which are compounds that contain a boron atom covalently bonded to two oxygen atoms and two hydrogen atoms. These compounds have been studied extensively due to their ability to form strong bonds with a variety of other molecules, including carbohydrates and proteins.
Applications De Recherche Scientifique
Synthesis and Molecular Structure
The compound 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane, closely related to the queried compound, has been synthesized using rhodium-catalyzed hydroboration and characterized through X-ray diffraction. This study contributes to understanding the molecular structure of such compounds (Coombs et al., 2006).
Inhibitory Activity Against Serine Proteases
2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes, similar to the queried compound, have shown inhibitory activity against serine proteases, including thrombin. This indicates potential biomedical applications of these compounds (Spencer et al., 2002).
Density Functional Theory (DFT) Studies
Studies involving similar compounds like methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate have employed DFT for conformational analysis. These studies help in understanding the physicochemical properties of such compounds, which can be crucial for various applications (Huang et al., 2021).
Herbicide Properties
The introduction of fluorine atoms into compounds similar to the queried chemical has been shown to change their herbicidal properties significantly. This indicates the potential application of such compounds in agriculture and pest control (Hamprecht et al., 2004).
Polymer Synthesis
Compounds of a similar nature have been used in polymerization processes, such as the Suzuki-Miyaura coupling polymerization. This indicates their potential application in creating polymers with specific characteristics (Yokozawa et al., 2011).
Electrochemical Properties
Research on sulfur-containing organoboron compounds related to the queried chemical has explored their electrochemical properties. These findings can be pivotal in developing new electrochemical applications (Tanigawa et al., 2016).
Mécanisme D'action
Target of Action
The primary target of the compound 2-(2-Fluoro-5-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is the carbon-carbon bond formation in organic synthesis . This compound is a boronic ester, which is a type of organoboron reagent. Organoboron reagents are widely used in Suzuki–Miyaura cross-coupling reactions, a type of transition metal-catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The compound interacts with its targets through a process called transmetalation, which is a key step in Suzuki–Miyaura coupling reactions . In this process, the boronic ester, which is a formally nucleophilic organic group, is transferred from boron to a transition metal, such as palladium . This results in the formation of a new carbon-metal bond.
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway, which is a widely applied method for forming carbon-carbon bonds in organic synthesis . The downstream effects of this pathway include the formation of a variety of organic compounds, which can be used in various applications, including drug development and materials science .
Pharmacokinetics
It’s known that boronic esters, including 2-(2-fluoro-5-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are generally stable and readily prepared . They are also known to be susceptible to hydrolysis, especially at physiological pH . This could potentially impact the compound’s bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the formation of new carbon-carbon bonds. This can lead to the synthesis of a wide variety of organic compounds . In the context of drug development, these compounds could potentially exhibit various biological activities, depending on their structure.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the rate of hydrolysis of boronic esters, including 2-(2-Fluoro-5-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is known to be strongly influenced by pH . Therefore, the compound’s stability and efficacy could potentially be affected by the pH of the environment in which it is used .
Propriétés
IUPAC Name |
2-(2-fluoro-5-methylsulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BFO4S/c1-12(2)13(3,4)19-14(18-12)10-8-9(20(5,16)17)6-7-11(10)15/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZCAGDXMTWQTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)S(=O)(=O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BFO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



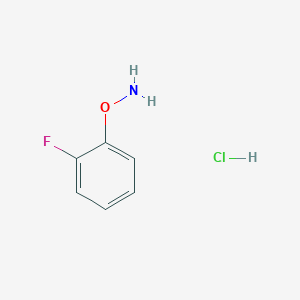
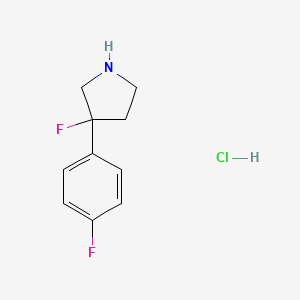
![1-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride](/img/structure/B1445937.png)
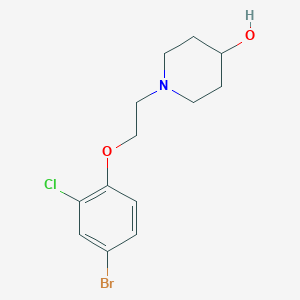

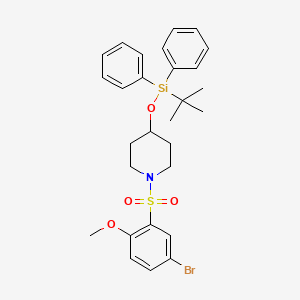


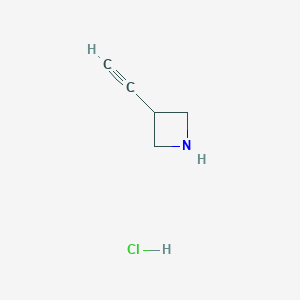
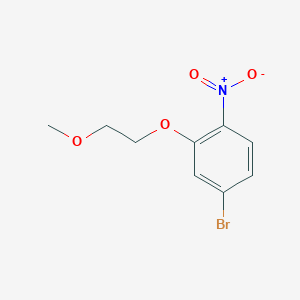
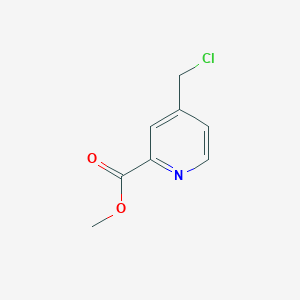

![Methyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy-]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B1445954.png)
![D-[6-13C]Galactose](/img/structure/B1445955.png)